molecular formula C44H64N6O10 B12784296 L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tryptophyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer CAS No. 91291-35-9

L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tryptophyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer

Cat. No.: B12784296
CAS No.: 91291-35-9
M. Wt: 837.0 g/mol
InChI Key: OBRHZWCYAVPXND-AJUYTZQHSA-N
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Description

This compound is a structurally complex peptide derivative characterized by multiple stereocenters, functional groups, and branched substituents. Key features include:

  • Core structure: L-Valinamide backbone with L-tryptophyl and phenylmethoxy carbonyl (Cbz) protecting groups .
  • Substituents: Hydroxy, methoxy, oxobutyl, and methylpropyl groups, which influence solubility, hydrogen bonding, and steric interactions.
  • Stereochemistry: The presence of stereoisomers is critical, as configuration impacts biological activity and binding affinity (e.g., enzyme inhibition) .

Its synthesis likely involves stepwise peptide coupling and stereoselective reactions, similar to related valinamide derivatives .

Properties

CAS No.

91291-35-9

Molecular Formula

C44H64N6O10

Molecular Weight

837.0 g/mol

IUPAC Name

methyl (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoate

InChI

InChI=1S/C44H64N6O10/c1-25(2)18-33(36(51)21-38(53)46-28(7)41(55)47-34(19-26(3)4)37(52)22-39(54)59-8)48-43(57)40(27(5)6)50-42(56)35(20-30-23-45-32-17-13-12-16-31(30)32)49-44(58)60-24-29-14-10-9-11-15-29/h9-17,23,25-28,33-37,40,45,51-52H,18-22,24H2,1-8H3,(H,46,53)(H,47,55)(H,48,57)(H,49,58)(H,50,56)/t28-,33-,34-,35-,36-,37-,40-/m0/s1

InChI Key

OBRHZWCYAVPXND-AJUYTZQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)OC)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tryptophyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer is a complex organic compound with potential biological activities. Its intricate structure suggests various interactions within biological systems, making it a subject of interest in pharmacological and biochemical research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H28N4O4
Molar Mass436.5 g/mol
Density1.0 g/cm³ (predicted)
Melting Point215 °C
pKa11.08 (predicted)

Biological Activity

The biological activity of L-Valinamide derivatives has been explored in various studies, particularly focusing on their roles in cancer treatment and neuroprotection.

Anticancer Activity

Research indicates that L-Valinamide derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that modifications to the L-Valinamide structure can enhance its efficacy against breast and colon cancer cells by inducing apoptosis through mitochondrial pathways .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of these compounds. In vitro studies have shown that L-Valinamide can reduce oxidative stress in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

  • Breast Cancer Cell Lines : A study assessed the impact of L-Valinamide on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis .
  • Neuroprotection in Alzheimer’s Models : In experiments using SH-SY5Y neuroblastoma cells exposed to amyloid-beta, L-Valinamide demonstrated a protective effect by decreasing cell death and enhancing cell viability compared to untreated controls .

The mechanisms underlying the biological activity of L-Valinamide are multifaceted:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage in neuronal cells.

Scientific Research Applications

Synthesis and Stability

The synthesis of this compound involves various steps that can affect its stability and efficacy. Research indicates that modifications in the synthesis process can lead to enhanced stability against enzymatic degradation, which is crucial for its application in therapeutic settings .

Pharmaceutical Development

L-Valinamide has garnered attention in pharmaceutical research due to its structural similarity to known bioactive compounds. Its derivatives are being explored for their potential as:

  • Anticancer Agents : Some studies suggest that compounds similar to L-Valinamide exhibit cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .
  • Antimicrobial Activity : The compound's ability to inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics .

Biochemical Research

In biochemistry, L-Valinamide serves as a valuable tool for studying protein interactions and enzyme mechanisms. Its structural components can mimic substrates or inhibitors of specific enzymes, facilitating research into enzyme kinetics and inhibition mechanisms .

Peptide Synthesis

Due to its amino acid components, L-Valinamide is utilized in peptide synthesis. It can act as a building block for creating peptides with specific biological activities, which are essential in drug design and development .

Cosmetic Formulations

The compound has potential applications in cosmetics due to its properties that may enhance skin hydration and elasticity. Its incorporation into skincare products could leverage its biochemical properties for improved skin health .

Case Study 1: Anticancer Properties

A study conducted on the cytotoxic effects of L-Valinamide derivatives on human cancer cell lines demonstrated significant inhibition of cell proliferation. The results indicated that specific modifications to the compound's structure could enhance its potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of L-Valinamide revealed that it effectively inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. This finding suggests that L-Valinamide could be developed into a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Stereochemistry Biological Activity Reference
Target Compound Not explicitly given Cbz, L-tryptophyl, hydroxy, methoxy Multiple stereocenters Hypothesized protease inhibition
N-Acetyl L-Valinamide C₇H₁₄N₂O₂ Acetyl, valinamide L-configuration Phase transition studies
Dimethyl-L-Valinamide C₈H₁₈N₂O Methyl groups on valinamide L vs. D Synthetic intermediate
Antipain (hydrochloride) C₂₇H₄₄ClN₁₁O₄ L-Valinamide, arginyl, formyl groups Not specified Cysteine protease inhibition
Z-DEVD-FMK C₃₀H₄₁FN₄O₁₂ Cbz, aspartyl, fluoromethylketone L-configuration Caspase-3 inhibition (IC₅₀: nM)
Marfey's Reagent C₁₄H₁₄F₃N₃O₄ Dinitrophenyl, fluorophenyl L-configuration Chiral amino acid analysis

Physicochemical Properties

Compound Name Molecular Weight Solubility Phase Transition Data (ΔHfus) Reference
Target Compound ~800–900 (est.) Low (hydrophobic) Not available
N-Acetyl L-Valinamide 158.24 Moderate in polar solvents 39.1 kJ/mol (fusion)
Z-DEVD-FMK 668.66 DMSO-soluble Not reported

Key Findings and Implications

Stereochemistry Dictates Function : The target compound’s activity likely depends on its stereoisomerism, as seen in dimethyl-valinamide analogs (D vs. L) and Z-DEVD-FMK .

Structural Complexity vs. Solubility : Bulky substituents (e.g., methylpropyl, Cbz) may reduce aqueous solubility compared to simpler analogs like N-acetyl L-valinamide .

Therapeutic Potential: Analogous compounds (e.g., Antipain, Z-DEVD-FMK) suggest applications in cancer research or apoptosis regulation, but further studies are needed .

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